molecular formula C20H14FNO2 B5546786 N-(2-fluorophenyl)-9H-xanthene-9-carboxamide

N-(2-fluorophenyl)-9H-xanthene-9-carboxamide

Cat. No.: B5546786
M. Wt: 319.3 g/mol
InChI Key: DHCSZZPHOHEWIK-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-9H-xanthene-9-carboxamide: is an organic compound that belongs to the class of xanthene derivatives It is characterized by the presence of a fluorophenyl group attached to the nitrogen atom and a carboxamide group attached to the xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-9H-xanthene-9-carboxamide typically involves the reaction of 2-fluoroaniline with 9H-xanthene-9-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction conditions often include stirring the reaction mixture at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

N-(2-fluorophenyl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound can be used in the development of materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, while the xanthene core can contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-fluorophenyl)-9H-xanthene-9-carboxamide
  • N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide
  • N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine

Uniqueness: N-(2-fluorophenyl)-9H-xanthene-9-carboxamide is unique due to the specific positioning of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for various applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO2/c21-15-9-3-4-10-16(15)22-20(23)19-13-7-1-5-11-17(13)24-18-12-6-2-8-14(18)19/h1-12,19H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCSZZPHOHEWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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